(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Description

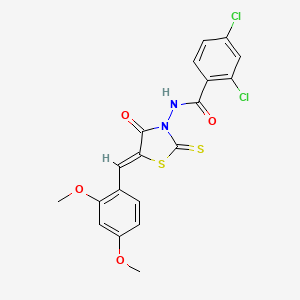

The compound “(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide” is a thiazolidinone derivative characterized by a 4-oxo-2-thioxothiazolidin-3-yl core functionalized with a (Z)-configured 2,4-dimethoxybenzylidene substituent at position 5 and a 2,4-dichlorobenzamide group at position 3 (Figure 1). Thiazolidinones are heterocyclic scaffolds widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2,4-dichloro-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O4S2/c1-26-12-5-3-10(15(9-12)27-2)7-16-18(25)23(19(28)29-16)22-17(24)13-6-4-11(20)8-14(13)21/h3-9H,1-2H3,(H,22,24)/b16-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGQHBTIZUQLT-APSNUPSMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2,4-dichloro-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a complex organic compound that incorporates a thiazolidinone core and exhibits a range of biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antifungal, and potential anticancer activities, supported by relevant research findings and case studies.

Chemical Structure

The compound features:

- Thiazolidinone Ring : Known for various biological activities.

- Benzamide Framework : Enhances lipophilicity and bioavailability.

- Dimethoxy Substituents : Potentially influence interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. In particular, thiazolidinones are noted for their effectiveness against a variety of bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for related thiazolidinone derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that similar thiazolidinone derivatives effectively inhibit fungal growth. For example:

- Compounds structurally related to this compound have been tested against Candida albicans, showing potent antifungal activity with IC50 values in the low micromolar range .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Thiazolidinones have been investigated for their ability to induce apoptosis in cancer cells:

- In vitro studies on derivatives indicate that they can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Enzymatic Inhibition : Molecular docking studies suggest that the compound binds to enzymes involved in cell wall synthesis in bacteria and fungal growth regulation.

- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Case Studies

A series of studies conducted on thiazolidinone derivatives provide insight into the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share the thiazolidinone core but differ in substituents, leading to variations in biological activity, physicochemical properties, and synthetic pathways. Key comparisons are summarized below:

Structural and Functional Group Variations

Key Observations:

- Benzylidene Modifications: The 2,4-dimethoxybenzylidene group improves solubility over bulkier substituents (e.g., 3-methoxy-4-propoxy in ) but may reduce lipophilicity compared to nitro- or indole-containing analogs () .

- Core Variations: Thiazolidinones (4-oxo-2-thioxo) exhibit broader bioactivity than simpler thiazoles (), likely due to enhanced hydrogen-bonding capacity .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 523.34 | 3.8 | 2 | 8 |

| Les-3331 | 477.89 | 4.1 | 2 | 9 |

| Compound | 486.97 | 4.5 | 2 | 7 |

| Compound | 302.69 | 2.9 | 1 | 5 |

Notes: The target compound’s lower LogP compared to ’s analog suggests better aqueous solubility, critical for bioavailability.

Table 2: Reported IC₅₀ Values (μM) for Antimicrobial Activity

| Compound | E. coli | S. aureus | C. albicans | |

|---|---|---|---|---|

| Les-3331 | 12.5 | 6.3 | 8.7 | |

| Compound 5b | 18.9 | 10.4 | 5.2 | |

| Target Compound | Data pending | Data pending | Data pending |

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis involves a multi-step process:

- Step 1 : Condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

- Step 2 : Cyclization with chloroacetyl chloride to generate the thiazolidinone core.

- Step 3 : Reaction with 2,4-dichlorobenzoyl chloride to introduce the benzamide group . Optimization : Temperature (e.g., reflux in acetic acid), solvent choice (e.g., glacial acetic acid for cyclization), and catalysts (e.g., anhydrous sodium acetate) are critical. Techniques like TLC and NMR should monitor reaction progress .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene moiety and the thiazolidinone ring .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in silico models be resolved?

Discrepancies may arise from solubility issues, assay conditions, or target selectivity.

- Methodological Adjustments :

- Use DMSO co-solvents or surfactants to improve aqueous solubility .

- Validate in silico docking results with competitive binding assays (e.g., surface plasmon resonance) .

- Data Reconciliation : Cross-reference IC₅₀ values from enzyme inhibition assays with computational binding energies, adjusting for solvation effects in molecular dynamics simulations .

Q. What strategies address low solubility in biological assays?

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the 4-position of the benzamide moiety without disrupting the Z-configuration .

- Formulation Approaches : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Q. How can the crystal structure be determined using SHELX?

- Data Collection : Acquire high-resolution X-ray diffraction data (≤1.0 Å) to resolve anisotropic displacement parameters.

- Structure Solution : Use SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement.

- Validation : Apply WinGX for geometric analysis (e.g., bond lengths, angles) and ORTEP for visualization of thermal ellipsoids .

Experimental Design & Data Analysis

Q. How to design assays for evaluating kinase inhibition potency?

- Assay Protocol :

- Use ADP-Glo™ kinase assays to quantify ATP consumption.

- Test against a panel of kinases (e.g., EGFR, VEGFR) to establish selectivity .

- Controls : Include staurosporine as a positive control and DMSO as a vehicle control.

Q. What computational methods predict binding modes to biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.

- MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-target complexes .

Data Contradiction Analysis

Q. How to interpret discrepancies in antimicrobial activity across studies?

- Variable Factors : Differences in bacterial strains (Gram-positive vs. Gram-negative), inoculum size, or culture media (e.g., cation-adjusted Mueller-Hinton broth).

- Resolution : Standardize protocols per CLSI guidelines and re-evaluate MIC values with clinical isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.